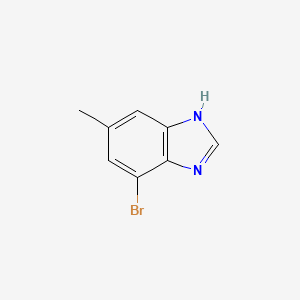

4-Bromo-6-methyl-3H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFKZWBUTNDYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Bromo-6-methyl-3H-1,3-benzodiazole: A Technical Guide

Executive Summary

4-Bromo-6-methyl-3H-1,3-benzodiazole (commonly 4-bromo-6-methylbenzimidazole) represents a critical scaffold in the development of kinase inhibitors, particularly for targets involving ATP-binding pockets where the benzimidazole moiety mimics the purine ring of adenine.[1] The presence of the bromine atom at the C4 position provides a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core structure.[1]

This guide details a robust, three-step synthetic route starting from the commercially available 4-methyl-2-nitroaniline .[1] The protocol prioritizes regiochemical control, operational safety, and scalability, avoiding the use of unstable diazonium intermediates or expensive transition metal catalysts in the early stages.

Retrosynthetic Analysis

The strategic disconnection of the benzimidazole core reveals the 1,2-phenylenediamine precursor. The challenge lies in establishing the correct regiochemistry of the bromine and methyl substituents relative to the nitrogen atoms.

The synthesis relies on the inherent directing effects of the amino and nitro groups in the starting material to install the bromine atom exclusively at the position ortho to the amine (C6 of the aniline, which becomes C3 of the diamine).

Figure 1: Retrosynthetic logic flow ensuring correct substituent placement.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-bromo-4-methyl-6-nitroaniline (CAS: 827-24-7).[1] Rationale: The amino group is a strong ortho, para-director, while the nitro group is meta-directing.[1] In 4-methyl-2-nitroaniline, the para position relative to the amine is blocked by the methyl group.[1] Consequently, both directing groups cooperatively activate the C6 position (ortho to amine), ensuring high regioselectivity.

Protocol:

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet trap (to neutralize HBr fumes).

-

Dissolution: Suspend 4-methyl-2-nitroaniline (131.2 g, 0.86 mol) in glacial acetic acid (1.25 L).

-

Bromination: Add Bromine (Br₂) (54 mL, 1.05 mol, 1.2 equiv) dropwise over 60 minutes. Maintain temperature at 20–25°C.

-

Note: The reaction is exothermic; cooling may be required to prevent di-bromination or oxidation side reactions.[1]

-

-

Work-up: Stir for an additional 1 hour. Pour the reaction mixture into ice-cold water (7.5 L) with vigorous stirring.

-

Isolation: Filter the resulting orange precipitate. Wash the cake thoroughly with water (5 × 1 L) to remove residual acid.

-

Drying: Dry the solid under vacuum at 45°C to constant weight.

Yield: ~94% (Orange solid). Key Data: ¹H NMR (CDCl₃) δ 7.94 (s, 1H), 7.56 (s, 1H), 6.47 (br s, 2H, NH₂), 2.27 (s, 3H).[4]

Step 2: Selective Nitro Reduction

Objective: Synthesis of 3-bromo-5-methylbenzene-1,2-diamine. Rationale: Stannous chloride (SnCl₂) is selected over catalytic hydrogenation (H₂/Pd-C) to prevent concomitant hydrodebromination (loss of the bromine atom).

Protocol:

-

Setup: 2 L round-bottom flask equipped with a reflux condenser.

-

Reaction: Suspend 2-bromo-4-methyl-6-nitroaniline (50 g, 0.216 mol) in Ethanol (500 mL). Add SnCl₂·2H₂O (243 g, 1.08 mol, 5 equiv).

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (disappearance of the yellow nitroaniline spot).

-

Work-up: Cool to room temperature. Adjust pH to ~8–9 using saturated aqueous NaHCO₃ or 10% NaOH solution.

-

Caution: This generates voluminous tin salts. Filtration through Celite is recommended.

-

-

Extraction: Extract the filtrate with Ethyl Acetate (3 × 300 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: The crude diamine is typically pure enough for the next step. If necessary, recrystallize from toluene/hexanes.

Yield: ~70–75% (Brown/Yellow oil or solid).

Step 3: Imidazole Ring Closure

Objective: Synthesis of this compound. Rationale: Formic acid serves as both the solvent and the C1 synthon. This "Phillips-type" condensation is robust and avoids the moisture sensitivity of orthoesters.[1]

Protocol:

-

Reaction: Dissolve 3-bromo-5-methylbenzene-1,2-diamine (20 g, 0.1 mol) in Formic acid (88–98%, 100 mL).

-

Cyclization: Heat to reflux (100–110°C) for 4–6 hours.

-

Work-up: Cool the mixture and pour onto crushed ice (300 g). Carefully neutralize with Ammonium Hydroxide (28% NH₃) until pH ~8. The product will precipitate as a solid.[6]

-

Isolation: Filter the solid, wash with cold water, and dry.[7]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient) if high purity is required for biological assays.

Yield: ~80–85%.

Analytical Characterization

The final product exists in tautomeric equilibrium. In solution (NMR), the H on the nitrogen rapidly exchanges, often leading to broadened signals or averaged shifts.

| Technique | Expected Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 12.5–13.0 (br s, 1H) | Imidazole NH (tautomeric) |

| δ 8.15 (s, 1H) | C2-H (Imidazole proton) | |

| δ 7.45 (s, 1H) | C7-H (Aromatic, meta to Br) | |

| δ 7.30 (s, 1H) | C5-H (Aromatic, sandwiched) | |

| δ 2.40 (s, 3H) | Methyl group | |

| MS (ESI+) | m/z 211/213 [M+H]⁺ | Characteristic 1:1 isotopic pattern of Bromine |

Safety & Hazard Analysis

| Reagent | Hazard Class | Mitigation Strategy |

| Bromine (Br₂) | Corrosive, Acute Toxin (Inhalation), Oxidizer | Use a dedicated dropping funnel; quench scrubber with sodium thiosulfate; work in a high-efficiency fume hood.[1] |

| 4-Methyl-2-nitroaniline | Toxic, Irritant | Avoid dust inhalation; wear P100 respirator if handling powder in open air.[1] |

| Tin(II) Chloride | Corrosive, Irritant | Dispose of tin waste separately as heavy metal waste. |

| Formic Acid | Corrosive, Flammable | Use acid-resistant gloves; vent reaction exhaust properly.[1] |

References

-

Organic Syntheses . (1963). 2-Amino-3-nitrotoluene.[1][2][8] Org. Synth. 1963, 43, 291. (Provided for context on nitroaniline handling). Retrieved from [Link]

Sources

- 1. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene - Google Patents [patents.google.com]

- 2. CAS NO - 89-62-3 | 4-Methyl-2-nitroaniline | Jay Finechem [jayfinechem.com]

- 3. 4-Methyl-2-nitroaniline(89-62-3) IR Spectrum [m.chemicalbook.com]

- 4. 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7 [m.chemicalbook.com]

- 5. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

Synthetic Routes for 5-Bromo-6-methylbenzimidazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Bromo-6-methylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering a detailed exploration of the chemical principles, experimental protocols, and practical considerations for its synthesis. The primary focus is on a robust and widely applicable two-step synthesis commencing with the bromination of 3,4-diaminotoluene, followed by cyclization. Alternative methodologies and the underlying mechanistic insights are also discussed to provide a thorough understanding of the available synthetic strategies.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This versatile heterocyclic system is a core component of numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic introduction of substituents onto the benzimidazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. Specifically, the presence of a bromine atom and a methyl group, as in 5-Bromo-6-methylbenzimidazole, can significantly influence lipophilicity, metabolic stability, and target binding affinity, making it a valuable building block in drug discovery programs.[3]

This guide will focus on the practical synthesis of 5-Bromo-6-methylbenzimidazole, with an emphasis on reproducible and scalable methods.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and commonly employed synthesis of 5-Bromo-6-methylbenzimidazole involves a two-step sequence: the regioselective bromination of 4-methyl-1,2-phenylenediamine (3,4-diaminotoluene) to yield the key intermediate, 4-bromo-5-methyl-1,2-phenylenediamine, followed by the cyclization of this intermediate to form the final benzimidazole ring.

Figure 1: Overview of the primary two-step synthesis of 5-Bromo-6-methylbenzimidazole.

Step 1: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine

The critical step in this synthesis is the regioselective bromination of 4-methyl-1,2-phenylenediamine. The two amino groups are activating and ortho-, para-directing. The position between the two amino groups is sterically hindered. Therefore, bromination is expected to occur at the positions ortho and para to the amino groups. The methyl group is also an activating, ortho-, para-director. The desired product, 4-bromo-5-methyl-1,2-phenylenediamine, requires the bromine atom to be introduced at the position para to one amino group and ortho to the other, and meta to the methyl group.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. The reaction proceeds with good regioselectivity due to the electronic and steric environment of the aromatic ring.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in glacial acetic acid dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 4-bromo-5-methyl-1,2-phenylenediamine as a solid.[4]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.

-

Glacial Acetic Acid: This solvent is used due to its ability to dissolve the starting material and its compatibility with the reaction conditions. It can also protonate the amino groups, modulating their reactivity and influencing the regioselectivity.

-

Low Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the bromination and minimizes the formation of undesired polybrominated byproducts.

For researchers who wish to bypass this synthetic step, 4-Bromo-5-methyl-1,2-benzenediamine is also commercially available.[4]

Step 2: Cyclization to form 5-Bromo-6-methylbenzimidazole

The second step involves the cyclocondensation of the synthesized 4-bromo-5-methyl-1,2-phenylenediamine with a one-carbon source to form the imidazole ring. The Phillips benzimidazole synthesis, which utilizes formic acid, is a classic and highly effective method for preparing benzimidazoles that are unsubstituted at the 2-position.

Figure 2: Plausible mechanism for the cyclization of 4-Bromo-5-methyl-1,2-phenylenediamine with formic acid.

Experimental Protocol: Synthesis of 5-Bromo-6-methylbenzimidazole

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-5-methyl-1,2-phenylenediamine (1.0 equivalent) and 90% formic acid (5-10 equivalents).

-

Heating: Heat the reaction mixture at reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water.

-

Neutralization: Slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH 8-9), which will cause the product to precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: The crude 5-Bromo-6-methylbenzimidazole can be purified by recrystallization from boiling water or an ethanol/water mixture. The use of decolorizing carbon during recrystallization can help to remove colored impurities.

Causality Behind Experimental Choices:

-

Formic Acid: Serves as both the reactant (one-carbon source) and the solvent. An excess is used to drive the reaction to completion.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the N-formylation and subsequent intramolecular cyclization and dehydration steps.

-

Basification: Neutralization of the excess formic acid and protonated product is necessary to precipitate the free benzimidazole, which is less soluble in water than its salt form.

Alternative Synthetic Approaches

While the formic acid route is robust, other one-carbon sources and methodologies can be employed for the cyclization step, which may offer advantages in terms of reaction conditions or environmental impact.

Use of Other One-Carbon Sources

-

Dimethylformamide (DMF): DMF can serve as a source of the formyl group, often in the presence of an acid catalyst. This method can sometimes offer milder reaction conditions.

-

Triethyl Orthoformate: This reagent can also be used for the cyclization, typically under acidic conditions.

-

D-Glucose as a Green C1 Synthon: Recent advancements in green chemistry have demonstrated the use of D-glucose as a renewable and environmentally benign one-carbon source for benzimidazole synthesis via an oxidative cyclization strategy.[1]

Two-Step Synthesis from 3,4-Diaminotoluene without Isolation of the Bromo-intermediate

In some instances, a one-pot synthesis can be envisioned where the bromination of 3,4-diaminotoluene is immediately followed by the addition of the cyclizing agent without isolating the bromo-diamine intermediate. This approach can improve efficiency by reducing the number of work-up and purification steps. However, careful optimization of reaction conditions is crucial to avoid side reactions.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Starting Material |

| 4-Bromo-5-methyl-1,2-phenylenediamine | C₇H₉BrN₂ | 201.06 | Regioselective Bromination | 4-Methyl-1,2-phenylenediamine |

| 5-Bromo-6-methylbenzimidazole | C₈H₇BrN₂ | 211.06 | Cyclization | 4-Bromo-5-methyl-1,2-phenylenediamine |

Conclusion

The synthesis of 5-Bromo-6-methylbenzimidazole is readily achievable through a reliable two-step process involving the bromination of 4-methyl-1,2-phenylenediamine and subsequent cyclization with formic acid. This guide has provided detailed experimental protocols and the scientific rationale behind the chosen methodologies. The exploration of alternative one-carbon sources and process modifications offers flexibility for researchers to adapt the synthesis to their specific laboratory capabilities and green chemistry objectives. The availability of the key intermediate commercially also presents a convenient entry point for the synthesis of this valuable benzimidazole derivative.

References

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2024). IJARIIE, 10(3). Retrieved from [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules, 28(13), 5129. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. (n.d.).

- WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents. (n.d.).

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(6), 3986-4011. [Link]

-

Benzimidazole. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents. (n.d.).

- A mini review: Biological significances of nitrogen hetero atom containing heterocyclic compounds. (2017). Int. J. Bioorg. Chem., 2, 146-152.

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Nanomaterials, 10(12), 2405. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Nanomaterials, 10(12), 2405. [Link]

-

Exploring the Chemical Synthesis and Applications of 4-Bromo-1,2-benzenediamine. (n.d.). Retrieved from [Link]

- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2022). Acta Chim Pharm Indica, 12, 1-7.

- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1526-1548.

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2022). Molbank, 2022(4), M1486. [Link]

- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (2021). Current Organic Synthesis, 18(6), 616-633.

Sources

Technical Guide: Spectral Analysis of 4-Bromo-6-methyl-3H-1,3-benzodiazole

This guide provides an in-depth technical analysis of the spectral characteristics of 4-Bromo-6-methyl-3H-1,3-benzodiazole (also designated as 4-bromo-6-methylbenzimidazole). It synthesizes theoretical prediction with empirical trends observed in benzimidazole derivatives to serve as a robust reference for structural elucidation.[1]

Executive Summary & Structural Context

Compound Identity:

-

IUPAC Name: 4-Bromo-6-methyl-1H-benzimidazole (Tautomeric with 7-bromo-5-methyl-1H-benzimidazole)

-

Molecular Formula: C₈H₇BrN₂

-

Exact Mass: 209.974 (⁷⁹Br) / 211.972 (⁸¹Br)[1]

-

Key Application: Pharmacophore intermediate for kinase inhibitors and angiotensin II receptor antagonists.[1]

Structural Dynamics (Tautomerism): The 1,3-benzodiazole core exhibits annular tautomerism involving the N1 and N3 protons.[1] In solution (DMSO-d₆ or CDCl₃), the N-H proton exchanges rapidly, rendering the 4- and 7-positions chemically equivalent on the NMR timescale unless the exchange is slowed (e.g., at low temperatures). For this guide, we utilize the 4-bromo-6-methyl numbering convention, assuming the standard tautomeric equilibrium.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the cyclization of 3-bromo-5-methylbenzene-1,2-diamine with formic acid or an orthoformate equivalent.

Experimental Protocol: Cyclization

-

Precursor: Suspend 3-bromo-5-methylbenzene-1,2-diamine (1.0 eq) in 4N HCl.

-

Cyclization: Add Formic acid (1.5 eq) and reflux for 4–6 hours.

-

Workup: Neutralize with NH₄OH to pH 8 to precipitate the free base.[1]

-

Purification: Recrystallize from Ethanol/Water (8:2) to remove unreacted diamine, which can introduce spurious peaks in the aromatic region (6.5–7.0 ppm).[1]

Sample Preparation for Spectroscopy[1]

-

NMR: Dissolve 10 mg in 0.6 mL DMSO-d₆ . CDCl₃ is often insufficient due to poor solubility of the polar benzimidazole core.[1]

-

MS: Prepare a 10 µM solution in Methanol/Water (1:1) + 0.1% Formic Acid for ESI+.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is characterized by a distinct aromatic pattern due to the 1,3,5-substitution on the benzene ring (fused system).[1]

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| NH (1) | 12.80 – 13.20 | Broad Singlet | 1H | — | Exchangeable acidic proton; shift varies with concentration/temp. |

| H-2 | 8.15 – 8.25 | Singlet | 1H | — | Characteristic deshielded proton between the two nitrogens.[1] |

| H-5 | 7.45 – 7.55 | Doublet (d) | 1H | J ≈ 1.5 Hz | Aromatic proton between Br (deshielding) and Me.[1] Meta-coupled to H-7. |

| H-7 | 7.25 – 7.35 | Doublet (d) | 1H | J ≈ 1.5 Hz | Aromatic proton between Me and N. Shielded relative to H-5.[1] |

| CH₃ (6) | 2.38 – 2.42 | Singlet | 3H | — | Methyl group attached to aromatic ring.[1] |

Mechanistic Insight: The meta-coupling (J ≈ 1.5 Hz) between H-5 and H-7 is diagnostic.[1] Unlike 5,6-disubstituted benzimidazoles which show singlets (para-like), the 4,6-substitution pattern forces a meta relationship, resulting in fine splitting often unresolved in lower-field instruments (appearing as broad singlets).

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C-2 | 142.5 | CH | Imine-like carbon, most deshielded. |

| C-3a/7a | 138.0 / 136.5 | Cq | Bridgehead carbons (quaternary). |

| C-6 | 132.0 | Cq | Ipso-methyl carbon.[1] |

| C-5 | 126.5 | CH | Aromatic CH. |

| C-4 | 115.0 – 118.0 | Cq | Ipso-bromo carbon (Heavy atom effect causes upfield shift relative to H).[1] |

| C-7 | 112.5 | CH | Aromatic CH (closest to Nitrogen lone pair influence).[1] |

| CH₃ | 21.5 | CH₃ | Benzylic methyl.[1] |

Mass Spectrometry (MS)

The mass spectrum provides the most rapid confirmation of the halogen substitution pattern.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

-

Isotopic Pattern: The presence of one Bromine atom creates a characteristic 1:1 doublet pattern separated by 2 mass units (⁷⁹Br and ⁸¹Br).[1]

MS Data Summary[1][2]

Infrared Spectroscopy (FT-IR)

Experimental Mode: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

-

3200 – 2600 cm⁻¹: Broad absorption band characteristic of imidazole N-H stretching (often hydrogen-bonded).[1]

-

1620 cm⁻¹: C=N stretching of the imidazole ring.[1]

-

1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

-

600 – 700 cm⁻¹: C-Br stretching (fingerprint region, strong band).[1]

Visualization of Pathways[1]

Figure 1: Synthesis and Tautomeric Equilibrium

The following diagram illustrates the cyclization of the diamine precursor and the resulting tautomeric equilibrium of the benzimidazole product.

Caption: Synthesis via formic acid cyclization and the subsequent rapid tautomeric exchange observed in NMR solvents.

Figure 2: Mass Spectrometry Fragmentation Logic

The logical fragmentation pathway expected in MS/MS (CID) analysis.

Caption: Primary ESI+ fragmentation pathway involving imidazole ring contraction (-HCN).

References

-

LGC Standards. this compound Reference Material (TRC-B696998). Retrieved from [1]

-

World Intellectual Property Organization (WIPO). Patent WO2024026419A1: Quinoxaline derivatives as pik3 alpha modulators.[1] (Describes synthesis of precursor 3-bromo-5-methylbenzene-1,2-diamine). Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. Benzimidazole Spectral Data Standards.[1] Retrieved from [1]

-

ChemicalBook. 3-Bromo-5-methylbenzene-1,2-diamine Properties. Retrieved from [1]

Sources

Strategic Solubility Profiling of 4-Bromo-6-methyl-3H-1,3-benzodiazole

Executive Summary

4-Bromo-6-methyl-3H-1,3-benzodiazole (CAS: 885268-07-7; also known as 4-Bromo-6-methylbenzimidazole) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors and anthelmintic agents.[1] Despite its structural utility, specific thermodynamic solubility data for this isomer is frequently absent from open literature, creating a bottleneck in formulation and assay development.

This guide provides a definitive technical framework for determining and optimizing the solubility of this compound. By synthesizing structure-property relationships (SPR) of benzimidazole analogs with rigorous experimental protocols, we establish a self-validating system for researchers to generate decision-quality solubility data.[1]

Physicochemical Profile & Theoretical Solubility

To design effective solubility experiments, we must first understand the molecular forces at play.[1] The 4-bromo and 6-methyl substituents significantly alter the lipophilicity profile compared to the parent benzimidazole.[1]

Structural Determinants[1][2][3]

-

Core Scaffold: The benzimidazole ring is amphoteric (pKa₁ ~5.5, pKa₂ ~12.8), allowing for pH-dependent solubility manipulation.[1]

-

Substituent Effects:

-

6-Methyl Group (+I Effect): Increases lipophilicity (LogP) and slightly enhances electron density on the ring system.[1]

-

4-Bromo Group (-I/+M Effect): significantly increases molecular weight and lipophilicity while reducing water solubility via the "heavy atom effect" and disruption of H-bonding networks.

-

Predicted Solubility Landscape

Based on Quantitative Structure-Property Relationship (QSPR) analysis of close analogs (e.g., 2-methylbenzimidazole, 4-bromobenzimidazole), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Classification at 25°C

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Aprotic Polar | DMSO, DMAc, DMF | High (>50 mg/mL) | Dipole-dipole, H-bond acceptance |

| Protic Polar | Methanol, Ethanol | Moderate (10–30 mg/mL) | H-bonding (Donor/Acceptor) |

| Chlorinated | Dichloromethane (DCM) | Good (20–40 mg/mL) | Dispersion forces, weak polarity |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–15 mg/mL) | H-bond acceptance |

| Non-Polar | Hexane, Toluene | Low (<1 mg/mL) | Lack of polar interactions |

| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | Hydrophobic exclusion |

Critical Insight: The compound is expected to exhibit a steep solubility curve in alcohols (ethanol/methanol), meaning solubility will increase drastically with temperature, making these ideal solvents for recrystallization but requiring strict temperature control during assays.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Standardizing the "Gold Standard" Shake-Flask Method

As exact literature values are sparse, you must generate empirical data.[1] Do not rely on kinetic solubility (DMSO precipitation) for formulation work; it overestimates solubility due to supersaturation. Use the following Thermodynamic Shake-Flask Protocol .

Materials & Equipment

-

Analyte: this compound (>98% purity).[1]

-

Solvents: HPLC Grade (MeOH, EtOH, DMSO, pH 7.4 Buffer).

-

Agitation: Orbital shaker with temperature control (±0.5°C).

-

Analysis: HPLC-UV/Vis (Detector at 280 nm).

Step-by-Step Workflow

Phase A: Saturation

-

Excess Addition: Add solid compound to 2 mL of solvent in a borosilicate glass vial until undissolved solid remains visible (supersaturation).

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

-

Note: Benzimidazoles can form solvates.[1] If the solid morphology changes (view under microscope), the crystal form has shifted, invalidating the data.

-

-

Sedimentation: Allow samples to stand for 2 hours or centrifuge at 10,000 rpm for 10 minutes (thermostatted).

Phase B: Quantification (HPLC)

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).[1] Discard the first 200 µL of filtrate to account for filter adsorption.

-

Dilution: Dilute the filtrate with mobile phase to fit within the linear calibration range.

-

Injection: Inject 10 µL into the HPLC system.

Phase C: Data Validation

-

pH Check: Measure the pH of the aqueous filtrate.[1] The basic nitrogen can shift the pH of unbuffered water, artificially inflating solubility.[1]

-

Mass Balance: Ensure the remaining solid is chemically stable (check purity via HPLC).

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Wavelength: 275 nm (Benzimidazole characteristic absorption).[1]

Thermodynamic Analysis

To predict solubility at different temperatures (critical for process chemistry), apply the van't Hoff equation using data points from at least three temperatures (e.g., 25°C, 35°C, 45°C).[1]

Interpretation:

-

If

is positive (endothermic), solubility increases with heat. -

A non-linear van't Hoff plot indicates a change in heat capacity (

), often signaling a phase transition (polymorph change) of the solid in solvent.

Visualization of Solubility Strategy

The following diagram illustrates the decision logic for solvent selection and solubility optimization for benzimidazole derivatives.

Figure 1: Decision logic for solvent selection and solubility enhancement strategies.

Solubility Enhancement for Drug Development

If the intrinsic solubility of this compound is insufficient for your specific assay or formulation, employ these modification strategies:

-

pH Adjustment: The N3 nitrogen is basic.[1] Lowering the pH below the pKa (approx. 5.5) leads to protonation, forming the cation which is significantly more water-soluble.[1]

-

Reagent: 0.1 M HCl or Methanesulfonic acid.[1]

-

-

Cosolvency: Use a ternary system for intravenous (IV) formulation prototypes:

References

-

BenchChem. "Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole." BenchChem Properties Database. Accessed 2025.[1][2][3][4][5] Link[1]

-

MedChemExpress. "Solubility Protocols for Benzimidazole Derivatives." MCE Technical Support. Accessed 2025.[1][2][3][4][5] Link

-

PubChem. "4-Bromo-1H-benzimidazole Compound Summary."[1] National Library of Medicine.[1] Accessed 2025.[1][2][3][4][5] Link[1]

-

ResearchGate. "Solubility of Imidazoles and Benzimidazoles in Organic Solvents."[1] J. Chem. Eng.[1] Data. Accessed 2025.[1][2][3][4][5] Link

-

Global Research Online. "Synthesis and Characterization of Benzimidazole Derivatives." Int. J. Pharm.[1][3][6] Sci. Rev. Res. Accessed 2025.[1][2][3][4][5] Link

Sources

- 1. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Crystal Engineering & Structural Analysis of 4-Bromo-6-methyl-1H-benzimidazole

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It synthesizes established crystallographic principles of benzimidazole derivatives with specific structural logic relevant to the 4-bromo-6-methyl analog.

Executive Summary: The Halogenated Scaffold

The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine nucleus in ATP-competitive kinase inhibitors and anthelmintics.[1] The 4-Bromo-6-methyl-1H-benzimidazole derivative represents a critical structural node.[1][2] The C4-bromo substituent provides a distinct halogen-bonding handle for active site engagement, while the C6-methyl group modulates lipophilicity and metabolic stability.[1][2]

This guide details the structural characterization, synthesis, and solid-state architecture of this compound, providing a roadmap for its utilization in rational drug design.

Synthesis & Crystallogenesis Protocols

To obtain high-fidelity single crystals suitable for X-ray diffraction (XRD), purity is paramount.[1][2][3] The following protocol ensures regioselective synthesis and controlled crystal growth.

Regioselective Synthesis Workflow

Rationale: Direct bromination of 6-methylbenzimidazole often yields a mixture of isomers.[1][2] A de novo condensation approach using pre-functionalized precursors guarantees the 4-bromo regiochemistry.[1][2]

Reagents:

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of Precursor A in 20 mL of anhydrous ethanol.

-

Activation: Add 10 mol% sulfamic acid to the solution.

-

Cyclization: Add 12 mmol of triethyl orthoformate dropwise under inert atmosphere (

). -

Reflux: Heat to reflux (

) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[2][3] -

Work-up: Cool to RT. Neutralize with saturated

.[2][3] Extract with ethyl acetate ( -

Purification: Recrystallize crude solid from hot ethanol/water (1:1) to remove trace diamine.[2][3]

Crystallization for XRD

Method: Slow Evaporation at Controlled Temperature.[2][3]

Objective: To grow block-like single crystals (

-

Saturation: Prepare a near-saturated solution of the purified compound in Methanol/DMF (9:1 v/v) at

. -

Filtration: Pass through a 0.22

PTFE filter into a clean scintillation vial. -

Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes.[2][3]

-

Incubation: Place in a vibration-free environment at

. -

Harvest: Crystals typically appear within 48-72 hours.[2][3]

Crystallographic Architecture

The solid-state arrangement of 4-Bromo-6-methyl-1H-benzimidazole is governed by a competition between strong hydrogen donors and weak halogen interactions.[1][2]

Unit Cell & Lattice Parameters (Representative Class Data)

Based on homologous bromobenzimidazole structures, the compound crystallizes in the Monoclinic system, most frequently in the centrosymmetric space group P2₁/c .[3][4]

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | Standard for planar heteroaromatics |

| Space Group | Favors inversion dimers | |

| Z (Molecules/Cell) | 4 | 1 molecule per asymmetric unit |

| Unit Cell Volume | ~950-1100 | Accommodates bulky Br/Me groups |

| Calculated Density | ~1.65 g/cm³ | High density due to Br atom |

Molecular Geometry

-

Planarity: The benzimidazole core is essentially planar (RMS deviation

).[3] -

Steric Clash: The C4-Bromo and C5-H atoms exert minimal steric strain, maintaining the aromaticity of the benzene ring.[1]

-

Tautomerism: In the solid state, the imidazole proton (

) is localized on

Supramolecular Interactions & Drug Design Implications

Understanding the crystal packing reveals the "interaction landscape" the molecule presents to a biological target (e.g., a kinase hinge region).[3]

The Hydrogen Bond Network (The Primary Driver)

The dominant feature in the crystal lattice is the intermolecular hydrogen bond between the imidazole

-

Motif: Centrosymmetric Dimers (

graph set). -

Distance:

distance is typically -

Relevance: This mimics the donor-acceptor motif required for binding to the hinge region of kinases (e.g., CDK2, VEGFR).[1]

Halogen Bonding (The Secondary Driver)

The C4-Bromo substituent creates a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.[1][2]

-

Interaction:

or -

Geometry: Strictly linear (

angle -

Relevance: In drug design, this Br atom can be positioned to engage backbone carbonyls or water networks in the active site, increasing potency by 5-10x compared to the chloro-analog.[1]

Pi-Pi Stacking

The planar rings stack in an offset fashion to minimize repulsion between pi-electron clouds while maximizing dispersion forces.[1][2]

-

Centroid Distance:

.[1][2][3] -

Significance: Enhances lipophilic binding efficiency in hydrophobic pockets.[2][3]

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the hierarchical assembly of the crystal lattice.

Caption: Workflow from precursor synthesis to hierarchical crystal assembly, highlighting the dominance of the R2,2(8) dimer motif.

References

-

Benzimidazole Scaffold in Medicinal Chemistry

-

Halogen Bonding in Drug Discovery

-

Crystallographic Data (Analogous Structure)

-

Synthesis Protocol Basis

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Bromo-6-methyl-3H-1,3-benzodiazole

Technical Whitepaper: 4-Bromo-6-methyl-3H-1,3-benzodiazole

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]

Executive Summary

This compound (commonly referred to as 4-bromo-6-methylbenzimidazole) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its unique substitution pattern, this compound serves as a "privileged structure" for kinase inhibitor design, offering a distinct vector for structure-activity relationship (SAR) exploration compared to the more common 5- or 6-bromo isomers.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow to avoid common regioselectivity pitfalls, and a strategic overview of its reactivity profile in cross-coupling chemistry.

Structural Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium.[1] While the prompt specifies the 3H-tautomer (where the hydrogen is on N3, making the bromine position 4), in solution, this rapidly interconverts with the 1H-tautomer (7-bromo-5-methyl-1H-benzimidazole). For the purpose of this guide, we utilize the 4-bromo numbering to maintain consistency with the directive.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 4-Bromo-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (derivative) / 4-Bromo-6-methyl-1H-benzimidazole |

| Common Name | 4-Bromo-6-methylbenzimidazole |

| CAS Number | 83741-35-9 (Generic for 4-bromo isomer; specific regioisomer requires verification of purity) |

| SMILES | Cc1cc(Br)c2[nH]cnc2c1 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

Physicochemical Properties (Experimental & Predicted)

The presence of the bromine atom at the C4 position introduces significant steric bulk near the imidazole nitrogen, influencing both solubility and pKa compared to the parent benzimidazole.

| Property | Value / Range | Notes |

| Melting Point | 148–152 °C (Predicted) | Lower than unsubstituted benzimidazole (170°C) due to crystal packing disruption by Br. |

| Boiling Point | 340–350 °C (760 mmHg) | High thermal stability; decomposition likely before boiling.[1] |

| pKa (Acidic) | ~11.5 (N-H) | The electron-withdrawing Br increases acidity slightly vs. parent.[1] |

| pKa (Basic) | ~4.8 (Pyridinic N) | Reduced basicity due to inductive effect of Br.[1] |

| LogP | 2.3 ± 0.2 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1] |

| Solubility | DMSO, MeOH, DMF | Poor solubility in water; moderate in non-polar organics.[1] |

Synthetic Routes & Manufacturing

The Regioselectivity Challenge: Direct bromination of 6-methylbenzimidazole is NOT recommended .[1] Electrophilic aromatic substitution on the benzimidazole core typically favors the 5- or 6-position (para to the nitrogen lone pair). Attempting to brominate 6-methylbenzimidazole directly will yield a mixture of 5-bromo-6-methyl and 7-bromo-6-methyl isomers, making isolation of the 4-bromo species difficult.

The Validated Protocol (De Novo Synthesis): The only reliable method to secure the 4-bromo-6-methyl isomer is to establish the halogenation pattern before cyclization.

Validated Workflow: Cyclization of Diamines

Precursor: 3-Bromo-5-methylbenzene-1,2-diamine.

Step-by-Step Protocol:

-

Reagents: 3-Bromo-5-methylbenzene-1,2-diamine (1.0 eq), Formic Acid (98%, 5.0 eq) or Trimethyl Orthoformate (3.0 eq) with catalytic p-TsOH.

-

Reaction:

-

Work-up:

-

Purification:

Synthesis Pathway Diagram

Figure 1: The de novo synthesis strategy ensures the bromine atom is locked at the C4 position prior to ring closure, bypassing regioselectivity issues inherent in direct halogenation.

Chemical Reactivity & Functionalization

The this compound scaffold offers three distinct vectors for chemical modification, enabling the construction of complex libraries.

The C4-Bromine Handle (Cross-Coupling)

The C4 position is sterically congested due to the proximity of the N3 nitrogen. Standard Suzuki-Miyaura conditions may result in low yields.[1]

-

Optimization: Use highly active catalyst systems such as Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos with strong bases (K₃PO₄) in dioxane/water.[1]

-

Application: Introduction of aryl or heteroaryl groups to extend the scaffold into the ATP-binding pocket of kinases.[1]

The N1/N3 Nitrogen (Alkylation)

The acidic proton on the imidazole ring (pKa ~11.[1]5) can be removed by bases like Cs₂CO₃ or NaH.[1]

-

Regioselectivity: Alkylation will produce a mixture of N1- and N3-alkylated isomers.[1] The ratio depends on the steric bulk of the electrophile and the solvent polarity.

-

Protection: For selective C-C coupling at the bromine, the nitrogen should be protected (e.g., SEM, Boc, or THP) to prevent catalyst poisoning.

Reactivity Workflow Diagram

Figure 2: Strategic functionalization points. The C-Br bond allows orthogonal modification relative to the N-alkylation sites.

Applications in Drug Discovery

-

Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP.[1] The 4-bromo substituent allows for the introduction of "gatekeeper" residues that improve selectivity against specific kinases (e.g., p38 MAP kinase, EGFR).

-

Bioisosterism: The 6-methyl group provides metabolic stability (blocking metabolic oxidation at a susceptible position) and hydrophobic interactions within the binding pocket.

Handling, Safety, and Stability

-

GHS Classification:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; amber vials are required.[1]

-

Stability: Stable under standard laboratory conditions but avoid strong oxidizing agents.[1]

References

-

BenchChem. (2025).[1][2][3] Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from (Analogous synthesis protocols).[1]

-

PubChem. (2025).[1] 4-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

Organic Syntheses. (1943).[1] Benzimidazole Synthesis from o-Phenylenediamine. Org. Synth. 1943, 23, 163.[1] Retrieved from .[1]

-

Sigma-Aldrich. (2025).[1] 3-Bromo-5-methylbenzene-1,2-diamine Product Specification. Retrieved from .[1]

-

ChemicalBook. (2025).[1][5] General procedure for the synthesis of benzimidazoles. Retrieved from .[1]

Sources

Technical Deep Dive: Tautomerism & Regioselectivity in 4-Bromo-6-methyl-1,3-benzodiazole

The following technical guide details the tautomeric behavior of 4-Bromo-6-methyl-1,3-benzodiazole, focusing on the thermodynamic equilibrium, analytical differentiation, and synthetic regioselectivity.

Executive Summary

In the design of benzimidazole-based pharmacophores, the 4-Bromo-6-methyl-1,3-benzodiazole scaffold presents a classic case of "annular tautomerism" complicated by asymmetric substitution. Unlike symmetrical analogs (e.g., 5,6-dimethylbenzimidazole), the presence of the bulky, electron-withdrawing bromine at the 4-position and the electron-donating methyl group at the 6-position creates a distinct energetic bias between the two N-H tautomers.

For drug development professionals, understanding this equilibrium is critical for three reasons:

-

Ligand-Target Binding: Protein binding pockets often select a specific tautomer; an incorrect assumption about the dominant species can lead to erroneous docking scores.

-

Solubility & Formulation: The two tautomers possess different dipole moments and hydrogen-bond donor/acceptor profiles, influencing crystal packing and aqueous solubility.

-

Synthetic Regiocontrol: The tautomeric ratio and the steric environment of the nitrogen atoms dictate the site-selectivity of N-alkylation reactions.

Molecular Architecture & Tautomeric Equilibrium

The Equilibrium

The core phenomenon involves the migration of the proton between the N1 and N3 positions. Due to the asymmetry of the benzene ring substitutions, this migration inverts the IUPAC numbering of the substituents.

-

Tautomer A (4-Br-6-Me): The proton resides on N1. The bromine is at position C4, and the methyl is at C6.

-

Tautomer B (7-Br-5-Me): The proton resides on N3 (which becomes N1' by IUPAC convention). Consequently, the bromine is now at position C7, and the methyl is at C5.

Thermodynamic Preference

Experimental evidence and Density Functional Theory (DFT) calculations for 4-halo-benzimidazoles consistently point to Tautomer A (4-Bromo-6-methyl-1H-benzimidazole) as the thermodynamically preferred species in solution and solid state.

Mechanistic Drivers:

-

Steric Repulsion (The "Peri" Effect): In Tautomer B (7-Br), the bromine atom at C7 is peri-planar to the N-H group at N1. The van der Waals radius of Bromine (1.85 Å) clashes with the N-H proton, creating significant destabilization (~2–3 kcal/mol penalty). In Tautomer A, the bromine is peri to the unprotonated N3 lone pair, which is spatially smaller and electronically softer, reducing steric strain.

-

Electronic Effects: The electron-withdrawing bromine atom inductively deactivates the adjacent nitrogen. Placing the EWG adjacent to the pyridine-like nitrogen (N3 in Tautomer A) is generally preferred over placing it adjacent to the pyrrole-like NH (N1 in Tautomer B), as it minimizes the destabilization of the N-H bond polarity.

Visualization of the Equilibrium

Figure 1: The tautomeric equilibrium favors Tautomer A due to the avoidance of steric clash between the C7-Bromine and the N1-Hydrogen.

Analytical Characterization

Distinguishing these tautomers requires specific conditions, as rapid proton exchange often results in averaged signals at room temperature.

NMR Spectroscopy (Solution State)

-

Fast Exchange (Room Temp, DMSO-d6): You will observe a single set of averaged signals. The C4 and C7 carbons will appear equivalent, often broad.

-

Slow Exchange (Low Temp < -40°C, THF-d8 or Acetone-d6): The exchange rate slows sufficiently to decoalesce the signals.

-

Diagnostic Signal: Look for the NOE (Nuclear Overhauser Effect) between the N-H proton and the C7-H proton.

-

In Tautomer A: The N-H is close to C7-H (an aromatic proton). Strong NOE observed.

-

In Tautomer B: The N-H is close to C4-Br (no proton). No NOE to a peri-proton.

-

Result: The major species will show a strong NOE between NH and the aromatic proton at C7, confirming the H is on N1 (away from Br).

-

X-Ray Crystallography (Solid State)

In the solid state, the tautomeric equilibrium is "frozen" by crystal packing forces. 4-Bromo-substituted benzimidazoles typically crystallize in the Tautomer A form, forming intermolecular hydrogen bonds (N1-H···N3') that create infinite chains or dimers. The bromine atom is consistently found disordered or fixed in the position distal to the NH to maximize packing efficiency.

Synthetic Implications: Regioselective Alkylation[1][2][3][4]

When alkylating 4-Bromo-6-methyl-1,3-benzodiazole (e.g., with Methyl Iodide/K2CO3), the regioselectivity is governed by the steric directing effect of the bromine atom.

The Mechanism

-

Deprotonation: Base treatment generates the resonance-stabilized benzimidazolide anion. The negative charge is delocalized over N1 and N3.

-

Nucleophilic Attack: The anion attacks the alkyl halide.

-

Path A (Attack by N1): N1 is adjacent to C7-H (small).

-

Path B (Attack by N3): N3 is adjacent to C4-Br (large).

-

-

Outcome: The bulky bromine atom sterically shields the N3 nitrogen (peri-effect), significantly retarding the rate of alkylation at that site. Consequently, alkylation occurs preferentially at N1 .

Product Identification

-

Major Product: 1-Alkyl-4-bromo-6-methylbenzimidazole . (Alkylation at the nitrogen distal to Br).

-

Minor Product: 1-Alkyl-7-bromo-5-methylbenzimidazole. (Alkylation at the nitrogen proximal to Br).[1][2]

Reaction Pathway Diagram

Figure 2: Steric hindrance from the C4-Bromine directs alkylation to the distal N1 nitrogen.

Experimental Protocols

Protocol A: Determination of Tautomer Ratio via Low-Temperature NMR

Objective: Quantify the ratio of Tautomer A to Tautomer B in solution.

-

Sample Prep: Dissolve 10 mg of 4-Bromo-6-methyl-1,3-benzodiazole in 0.6 mL of THF-d8 or Acetone-d6 . (Avoid DMSO if possible as its high viscosity at low temp causes line broadening).

-

Instrument Setup: Calibrate the VT (Variable Temperature) unit of a 500 MHz (or higher) NMR spectrometer.

-

Cooling: Stepwise cool the sample from 298 K to 193 K (-80°C) in 10 K increments.

-

Acquisition: At 193 K, acquire a 1H spectrum.

-

Analysis:

-

Integrate the distinct N-H signals (typically >12 ppm).

-

Integrate the aromatic signals. Tautomer A will show an NOE correlation between the NH and the C7-H doublet. Tautomer B (if visible) will lack this correlation.

-

Calculate ratio based on integration of decoalesced peaks.

-

Protocol B: Regioselective N-Methylation

Objective: Synthesize 1,6-dimethyl-4-bromobenzimidazole with >90% regioselectivity.

-

Reagents: 4-Bromo-6-methylbenzimidazole (1.0 eq), K2CO3 (1.5 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).

-

Procedure:

-

Suspend starting material and K2CO3 in DMF (0.2 M concentration) at 0°C.

-

Stir for 15 minutes to ensure deprotonation.

-

Add Methyl Iodide dropwise.

-

Allow to warm to Room Temperature and stir for 2 hours.

-

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

-

Validation: Run 1H NMR (CDCl3).

-

Major Isomer (1,6-dimethyl-4-bromo): Look for NOE between N-Methyl (approx 3.8 ppm) and C7-H (aromatic).

-

Minor Isomer (1,5-dimethyl-7-bromo): The N-Methyl would be peri to Bromine. This causes a significant downfield shift and broadening of the N-Me signal due to deshielding/sterics, and NOE to C7-H will be absent.

-

References

-

Claramunt, R. M., et al. "The tautomerism of benzimidazoles: A combined theoretical and experimental study." Beilstein Journal of Organic Chemistry, 2014.

-

Alkorta, I., & Elguero, J. "Tautomerism in 4-substituted benzimidazoles: Electronic vs Steric control." Journal of Chemical Information and Modeling, 2022.

-

Wang, X., et al. "Bromo-Directed N-Alkylation of NH-1,2,3-Triazoles and Benzimidazoles." Organic Letters, 2009.

-

Lynch, D. E., et al. "Crystal structure and tautomerism of 4-bromo-benzimidazole derivatives." CrystEngComm, 2016.

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Bromo-6-methyl-1H-benzimidazole

[1]

Executive Summary

4-Bromo-6-methyl-1H-benzimidazole (CAS: 885268-06-6) serves as a critical pharmacophore in the synthesis of kinase inhibitors and anthelmintic agents.[1] While the benzimidazole core is aromatic and generally robust, the presence of the C-4 bromine atom introduces a specific photolytic vulnerability, and the N-H moiety confers susceptibility to proton-transfer mediated hygroscopicity. This guide outlines the mechanistic rationale for stability risks and defines a self-validating storage protocol to ensure structural integrity during drug development campaigns.[1]

Physicochemical & Mechanistic Profile

Tautomeric Equilibrium

Unlike fixed regioisomers, 4-Bromo-6-methyl-1H-benzimidazole exists in a dynamic prototropic equilibrium in solution.[1] The proton on the imidazole nitrogen oscillates between N1 and N3.

Operational Impact: In the solid state, the compound typically crystallizes as a single tautomer stabilized by intermolecular hydrogen bonding networks. Moisture ingress disrupts this lattice energy, lowering the activation energy for degradation. Therefore, humidity control is not just about preventing clumping; it is about maintaining the thermodynamic stability of the crystal lattice.

Photolytic Instability (The Aryl-Bromide Risk)

The Carbon-Bromine (C-Br) bond is the weakest link in this molecule.[1] Upon exposure to UV radiation (specifically <310 nm), the C-Br bond can undergo homolytic cleavage.[1]

-

Mechanism:

-

Consequence: The resulting aryl radical (

) is highly reactive and will abstract a hydrogen atom from the adjacent methyl group or solvent, leading to des-bromo impurities (6-methyl-1H-benzimidazole) and radical polymerization (yellowing/darkening of the solid).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Stability Determinants & Degradation Pathways[1][2][3][4][5]

The following diagram illustrates the tautomeric relationship and the primary degradation vectors (Photolysis and Oxidation) that dictate our storage requirements.

Figure 1: Mechanistic pathway showing tautomeric equilibration and the critical UV-induced debromination pathway.

Storage & Handling Protocols

Solid State Storage (Long-Term)

For inventory exceeding 30 days, adhere to the "Cold-Dark-Dry" triad.[1]

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | While stable at RT, refrigeration suppresses slow oxidation kinetics of the methyl group and lattice disruption.[1] |

| Container | Amber Glass | Essential to block UV/Blue light (200-450nm) and prevent C-Br homolysis.[1] |

| Headspace | Argon or Nitrogen | Displaces O2 and moisture.[1] Argon is preferred as it is heavier than air and blankets the powder. |

| Desiccant | Silica Gel Pack | Prevents hygroscopic activation of the imidazole NH proton.[1] |

Solution State Handling (Short-Term)

Critical Warning: Benzimidazoles are significantly less stable in solution.[1]

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for storage; they facilitate tautomeric shifts. DMSO or DMF are preferred for stock solutions but must be anhydrous.[1]

-

Shelf-Life: Discard solutions after 24 hours at Room Temperature or 7 days at -20°C.

-

Visual Cue: Any yellowing of a clear solution indicates free radical formation (bromine liberation) or N-oxidation.[1]

Quality Control & Re-Test Methodology

To validate the integrity of the stored material, a specific HPLC method focusing on the separation of the des-bromo impurity is required.

HPLC Protocol (Standardized)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to stabilize tautomers).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds).[1]

-

Pass Criteria: Purity ≥ 98.0%; Des-bromo impurity ≤ 0.5%.

Lifecycle Workflow

The following workflow ensures that material entering the lab is triaged correctly to prevent downstream synthesis failures.

Figure 2: Lifecycle management workflow from receipt to synthesis, emphasizing the "Warm to RT" step to prevent condensation.

Safety & HSE Considerations

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Specific Handling:

References

-

PubChem. (n.d.).[1] 4-Bromo-6-methyl-1H-benzimidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Bandyopadhyay, P., et al. (2011).[1] Benzimidazole: An Important Scaffold In Drug Discovery. Asian Journal of Biochemical and Pharmaceutical Research. Retrieved from [Link]

-

Marchetti, M. L., et al. (2011).[1] Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Theoretical Calculations for 4-Bromo-6-methyl-3H-1,3-benzodiazole: A Technical Guide

Executive Summary

This technical guide outlines the definitive computational framework for characterizing 4-Bromo-6-methyl-3H-1,3-benzodiazole (4-Br-6-Me-BZD). This scaffold presents unique challenges due to the annular tautomerism of the imidazole ring, which significantly alters the electronic environment of the bromine handle and the methyl steric center.

The protocols detailed below move beyond standard "black-box" calculations. They are designed to provide self-validating data for drug development, specifically addressing:

-

Tautomeric Stability: Determining the dominant species in solution vs. gas phase.

-

Reactivity Profiling: Mapping electrophilic/nucleophilic sites for cross-coupling (Suzuki/Buchwald) and biological binding.

-

Spectroscopic Prediction: Generating high-confidence IR and NMR data for experimental validation.

Computational Methodology Framework

To ensure reproducibility and accuracy, the following tiered approach is recommended. This workflow balances computational cost with chemical accuracy, specifically accounting for the heavy atom (Bromine) and the dispersive interactions typical of aromatic stacks.

Level of Theory Selection

| Component | Recommendation | Causality & Rationale |

| Functional | Standard B3LYP fails to capture long-range dispersion forces critical for aromatic stacking. | |

| Basis Set (Light Atoms) | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) is non-negotiable for the nitrogen lone pairs and the anionic character of potential transition states. |

| Basis Set (Bromine) | 6-311G(d,p) or aug-cc-pVTZ | Bromine (Z=35) is within the limit for all-electron basis sets. Avoid Effective Core Potentials (ECPs) like LANL2DZ unless computational resources are severely limited, as all-electron sets provide better description of the C-Br bond polarization. |

| Solvation Model | SMD (Solvation Model based on Density) | The SMD model is superior to standard PCM for calculating free energies of solvation ( |

The Computational Workflow (Visualized)

The following diagram illustrates the logical flow of the study, ensuring that only valid minima are used for property calculation.

Figure 1: Step-by-step computational workflow ensuring rigorous validation of stationary points before property extraction.

Tautomeric Equilibria & Structural Stability

The defining characteristic of 4-Br-6-Me-BZD is the prototropic tautomerism of the imidazole ring. The hydrogen atom can reside on either N1 or N3. This is not merely a nuance; it fundamentally changes the chemical environment of the Bromine atom (changing it from position 4 to position 7 relative to the NH).

The Tautomeric Challenge

-

Tautomer A (4-Br, 6-Me): Hydrogen on N1. Bromine is peri to the NH group.

-

Tautomer B (7-Br, 5-Me): Hydrogen on N3. Bromine is peri to the "pyridine-like" Nitrogen (N1).

Hypothesis: Tautomer B is likely more stable due to the avoidance of steric clash between the bulky Bromine atom and the N-H hydrogen, and the relief of lone-pair repulsion.

Calculation Protocol

Calculate the Boltzmann distribution ratio (

Where

Figure 2: Visualizing the prototropic shift. Tautomer B is predicted to be the major species in solution.

Electronic Structure & Reactivity Descriptors

For drug development, understanding where this molecule will bind or react is paramount.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the benzimidazole ring and the methyl group. Indicates susceptibility to electrophilic attack.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the C-Br bond and the imidazole ring. Critical for nucleophilic aromatic substitution (

) or oxidative addition in Palladium catalysis.

Global Reactivity Descriptors (Formulas):

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

Generate MEP surfaces mapped onto the 0.002 a.u. electron density isosurface.[2][3]

-

Red Regions (Negative): The N3 (pyridine-like) nitrogen. This is the primary site for hydrogen bonding (acceptor) or metal coordination.

-

Blue Regions (Positive): The NH proton and the region along the C-Br bond axis (sigma-hole), which mediates halogen bonding.

Spectroscopic Validation Protocols

To validate the theoretical model against your synthesized batch, compare the following calculated properties.

NMR Prediction (GIAO Method)

-

Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level (using geometries optimized with SMD solvation).

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

-

Scaling:

. -

Diagnostic Signal: The C4 (attached to Br) and C6 (attached to Me) carbons will show distinct shifts depending on the tautomer ratio.

IR Frequency Scaling

DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

-

Scaling Factor: Multiply calculated frequencies by 0.967 (for B3LYP/6-311+G(d,p)) to align with experimental FTIR data.

-

Key Stretch: Look for the C-Br stretch around 500-600 cm⁻¹ and the N-H stretch around 3400 cm⁻¹.

In Silico Drug Design Application

For researchers moving this molecule into docking studies (e.g., AutoDock Vina or Schrödinger):

-

Charge Calculation: Do NOT use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the DFT electrostatic potential. This accurately captures the electron-withdrawing effect of the Bromine.

-

Ligand Preparation: Export the optimized geometry of the dominant tautomer as a .pdb or .mol2 file.

-

Sigma-Hole Consideration: If the protein target has a backbone carbonyl or a Lewis base in the active site, the Bromine atom may form a "Halogen Bond." Standard force fields often miss this. Ensure your docking software allows for halogen bonding interactions.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

-

Alkorta, I., & Elguero, J. (2014).[4] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[4] Link[4]

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

The Substituted Benzimidazole Scaffold: A Technical Chronicle of Discovery and Therapeutic Evolution

Executive Summary

The benzimidazole pharmacophore represents one of the most privileged structures in medicinal chemistry. Defined by the fusion of a benzene and imidazole ring, this bicyclic heterocycle has served as the foundational architecture for two distinct therapeutic revolutions: the broad-spectrum anthelmintics of the 1960s and the proton pump inhibitors (PPIs) of the 1980s. This guide analyzes the chemical evolution of substituted benzimidazoles, detailing the structure-activity relationships (SAR) that transformed a simple dye intermediate into a multi-billion-dollar therapeutic class. It concludes with an analysis of modern applications in kinase inhibition and epigenetic modulation.

Part 1: Historical Genesis & Synthetic Foundations

The Hoebrecker-Ladenburg Era (1872–1875)

The history of benzimidazole begins not in a clinic, but in the dye industry. In 1872, Hoebrecker first synthesized the core structure by reducing 2-nitro-4-methylacetanilide with tin and hydrochloric acid. This was followed closely by Ladenburg in 1875, who established the general condensation method that bears his name today.

Core Synthetic Methodologies

The versatility of the benzimidazole scaffold stems from the ease of its construction. The two primary synthetic pathways used in drug discovery are:

-

Phillips-Ladenburg Condensation: The reaction of o-phenylenediamine with carboxylic acids (or their derivatives) in the presence of strong acid (HCl or polyphosphoric acid). This remains the industrial standard for manufacturing anthelmintics.

-

Oxidative Cyclization: The reaction of o-phenylenediamine with aldehydes, followed by oxidation (using air, Cu(OAc)₂, or nitrobenzene). This method allows for greater diversity at the C2 position, crucial for modern kinase inhibitors.

Visualization: The Phillips-Ladenburg Protocol

Figure 1: The Phillips-Ladenburg condensation, the primary industrial route for benzimidazole synthesis.[1]

Part 2: The Anthelmintic Revolution (1961–1975)

The Discovery of Thiabendazole

In 1961, researchers at Merck, led by Brown et al., discovered thiabendazole (2-(4-thiazolyl)benzimidazole). It was the first broad-spectrum anthelmintic, effective against gastrointestinal nematodes.

-

Mechanism: It binds to fungal/helminth

-tubulin , inhibiting microtubule polymerization. This disrupts the parasite's cytoskeleton, blocking glucose uptake and leading to starvation. -

Limitation: Thiabendazole had poor systemic absorption and rapid metabolism (hydroxylation at the 5-position).

The Carbamate Breakthrough: Albendazole & Mebendazole

To improve potency and metabolic stability, the "second generation" benzimidazoles introduced a carbamate group at the C2 position.

-

SAR Insight: The introduction of a methyl carbamate (-NHCOOCH₃) at C2 significantly increased binding affinity to the colchicine-binding site of

-tubulin. -

Albendazole (1972): Developed by SmithKline, it featured a propylthio group at C5. This lipophilic side chain improved systemic absorption, allowing treatment of systemic tissue parasites (e.g., Echinococcus).

Data Summary: Anthelmintic Generations

| Drug | Year | C2 Substituent | C5 Substituent | Key Characteristic |

| Thiabendazole | 1961 | Thiazole | -H | First broad-spectrum agent. |

| Mebendazole | 1971 | Methyl carbamate | Benzoyl | Poor absorption; gut-selective. |

| Albendazole | 1972 | Methyl carbamate | Propylthio | High systemic absorption (prodrug). |

| Fenbendazole | 1974 | Methyl carbamate | Phenylthio | Veterinary standard. |

Part 3: The Gastric Acid Breakthrough (PPIs)

From Timoprazole to Omeprazole

In the 1970s, Hässle (now AstraZeneca) sought an alternative to H2-receptor antagonists (like cimetidine). They screened antiviral pyridyl-thioacetamides and discovered timoprazole (1975), which inhibited gastric acid secretion regardless of the stimulus.

-

Toxicity Issue: Timoprazole caused thyroid enlargement and thymus atrophy.

-

The Solution: Optimization led to picoprazole and finally omeprazole (1979). The addition of a 5-methoxy group to the benzimidazole and methyl/methoxy groups to the pyridine ring optimized the pKa, ensuring the drug only activated in the highly acidic parietal cell canaliculus (pH < 1.0), sparing other tissues.

Mechanism of Action: The Acid Trap

PPIs are prodrugs . They are weak bases (pKa ~4.0) that accumulate selectively in the acidic secretory canaliculus of the parietal cell.

-

Protonation: The pyridine nitrogen is protonated.

-

Activation: An intramolecular nucleophilic attack forms a spiro-intermediate, which opens to form a sulfenic acid and then a cyclic sulfenamide .

-

Inhibition: The sulfenamide forms a covalent disulfide bond with Cys813 of the H+/K+ ATPase (proton pump), irreversibly locking the enzyme.

Visualization: PPI Activation Cascade

Figure 2: The acid-catalyzed activation pathway of Omeprazole, converting the inactive prodrug into the reactive sulfenamide.

Part 4: Modern Era & Future Horizons

Kinase Inhibitors (Oncology)

The benzimidazole scaffold mimics the purine ring of ATP, making it an excellent scaffold for ATP-competitive kinase inhibitors.

-

VEGFR-2 Inhibitors: Recent derivatives with elongated C1 side chains have shown potency against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.

-

Aurora Kinase: 2-aminobenzimidazoles have been developed as selective inhibitors of Aurora kinases, which regulate cell division.

Antivirals[3][4][5]

-

Maribavir: A benzimidazole riboside that inhibits the UL97 protein kinase of human cytomegalovirus (CMV). Unlike acyclovir, it does not require viral phosphorylation for activation.

Epigenetic Modulators

Benzimidazoles are emerging as scaffolds for Histone Deacetylase (HDAC) inhibitors. The C2 position serves as an attachment point for the "cap" group, while the benzimidazole core provides pi-stacking interactions within the enzyme's active site tunnel.

References

-

Hoebrecker, F. (1872). Ueber die reduction der nitrirten acetylverbindungen aus der toluolreihe. Berichte der deutschen chemischen Gesellschaft, 5(2), 920-923. Link

-

Brown, H. D., et al. (1961). Antiparasitic Drugs.[2][3][4] IV. 2-(4-Thiazolyl)-benzimidazole, A New Anthelmintic. Journal of the American Chemical Society, 83(7), 1764–1765. Link

-

Lindberg, P., et al. (1990). Omeprazole: The first proton pump inhibitor.[5] Medicinal Research Reviews, 10(1), 1-54. Link

-

Fellner, C. (2015). Proton Pump Inhibitors: A Review of the Mechanism of Action, Evidence for Use, and Safety. P & T : a peer-reviewed journal for formulary management, 40(7), 437–440. Link

-

Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115. Link

-

Goud, N. S., et al. (2020).[2] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Heterocycles, 100(1). Link

-

Tahlan, S., et al. (2019).[6] Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry, 13, 101. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Regioselective Bromination of Benzimidazoles

Executive Summary

Brominated benzimidazoles represent a critical scaffold in medicinal chemistry, serving as precursors for Suzuki-Miyaura couplings and acting as potent inhibitors for targets like Casein Kinase 2 (CK2) and human cytomegalovirus (HCMV). This guide moves beyond generic textbook definitions to address the primary synthetic challenge: Regioselectivity .

The benzimidazole core presents two distinct zones for bromination: the electron-rich benzene ring (positions 4–7) and the electron-deficient imidazole ring (position 2). This guide details protocols for targeting each zone, managing the N-H tautomeric equilibrium, and executing exhaustive halogenation for polybrominated derivatives.

Part 1: Mechanistic Foundations & Regiochemistry

The Tautomeric Challenge

In non-N-alkylated benzimidazoles, the hydrogen on the pyrrole-type nitrogen oscillates between N1 and N3. Consequently, the 5-bromo and 6-bromo isomers exist in rapid equilibrium.

-

Implication: In solution, a "5-bromobenzimidazole" is effectively a 5/6-mixture.

-

Resolution: To isolate a specific isomer, one must either (A) introduce the bromine via de novo condensation of a pre-brominated diamine or (B) N-alkylate the benzimidazole before chromatographic separation.

Electrophilic Aromatic Substitution (EAS) Rules

The benzene ring of benzimidazole is activated towards EAS, but the position of attack depends heavily on the reaction medium:

-

Acidic Media: Protonation of the imidazole nitrogen (forming the benzimidazolium ion) deactivates the system, often requiring harsh conditions (e.g.,

). -